
BF844
Overview
Description
BF844 is a novel small molecule developed to mitigate progressive hearing loss in Usher syndrome type III (USH3), a genetic disorder caused by destabilizing mutations in the CLRN1 gene, particularly the pathogenic variant CLRN1<sup>N48K</sup> . This mutation disrupts protein folding and stability, leading to endoplasmic reticulum-associated degradation (ERAD) of CLRN1<sup>N48K</sup>, which is essential for sensory hair cell function in the inner ear and retina .
This compound emerged from a cell-based high-throughput screening (HTS) campaign targeting CLRN1<sup>N48K</sup> stabilization. Medicinal chemistry optimization of the hit molecule O03 improved potency, metabolic stability, and pharmacokinetics (PK), resulting in BF842. Key attributes include:
- Mechanism: Stabilizes CLRN1<sup>N48K</sup> by modulating heat shock proteins (HSP60 and HSP90), thereby attenuating ERAD and enhancing mutant protein trafficking to the plasma membrane .
- Efficacy: In Clrn1<sup>N48K/N48K</sup> mice, this compound reduced hearing loss by ~45 dB SPL at postnatal day 55 (P55), equivalent to a 10,000-fold improvement in auditory thresholds compared to untreated controls .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BF-844 involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: The core structure of BF-844 is synthesized through a series of condensation reactions involving aromatic compounds and nitrogen-containing heterocycles.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of BF-844 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to synthesize the core structure.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity BF-844.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BF-844 undergoes various chemical reactions, including:
Oxidation: BF-844 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert BF-844 into its reduced forms.
Substitution: BF-844 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
Scientific Research Applications
Mitigation of Hearing Loss
BF844 has been primarily studied for its role in preventing progressive hearing loss associated with the CLRN1 N48K mutation. In a mouse model mimicking USH3, this compound effectively reduced hearing loss and prevented deafness. The compound was administered intraperitoneally at varying doses, resulting in significant improvements in auditory function compared to untreated controls .
Key Findings:
- Dose-Response Relationship: Administration of this compound at doses of 3 mg/kg and 10 mg/kg resulted in area under the curve (AUC) values of 1.76 μM.h and 1.98 μM.h, respectively .
- Efficacy: The compound showed a potency of approximately 1.6 μM, which is comparable to known proteasome inhibitors .
Protein Stabilization
This compound acts post-translationally to stabilize mutant proteins by interacting with chaperone proteins such as HSP90 and HSP60. This stabilization is crucial for proteins that are misfolded due to genetic mutations, allowing them to escape endoplasmic reticulum-associated degradation (ERAD) processes .
Mechanism of Action:
- Chaperone Interaction: this compound enhances the transport of non-glycosylated CLRN1 N48K to the plasma membrane, indicating its role in protein maturation and localization .
- Increased Plasma Membrane Representation: Treatment with this compound resulted in an increase of CLRN1 N48K at the plasma membrane by approximately 6% compared to wild-type levels .
Case Study 1: Hearing Loss in USH3 Patients
A study conducted on a mouse model for USH3 demonstrated that treatment with this compound could significantly attenuate hearing loss. The findings suggest that early intervention with this compound could be beneficial for patients diagnosed with the CLRN1 N48K mutation, potentially before symptoms manifest .
Case Study 2: Safety and Pharmacokinetics
A clinical trial assessing the safety and pharmacokinetic properties of this compound is currently underway. This trial aims to evaluate the tolerability of this compound in healthy volunteers, which is a critical step toward establishing its therapeutic potential for treating conditions associated with Usher Syndrome .
Data Tables
Study | Application | Findings |
---|---|---|
Mouse Model Study | Hearing Loss Mitigation | This compound reduced progressive hearing loss; AUC values: 1.76 μM.h (3 mg/kg), 1.98 μM.h (10 mg/kg) |
Protein Stabilization Study | Protein Interaction | Increased plasma membrane representation of CLRN1 N48K by ~6% |
Clinical Trial | Safety Assessment | Ongoing study evaluating safety and pharmacokinetics in healthy volunteers |
Mechanism of Action
BF-844 exerts its effects by stabilizing the CLRN1 protein, which is mutated in individuals with Usher Syndrome Type III. The compound facilitates the transport of the CLRN1 protein to the plasma membrane, thereby preserving its function. This mechanism helps mitigate the progressive hearing loss associated with the mutation .
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Key Comparisons Between BF844 and Analogous Compounds
Key Findings
Mechanistic Superiority :
- This compound selectively inhibits HSP60 (87% inhibition at submicromolar concentrations), a critical chaperone for CLRN1<sup>N48K</sup> degradation, while showing only moderate HSP90 inhibition (40%) . In contrast, BF066 and BF136 (structurally similar analogs) lack activity against both HSPs .
- The synergy with 17-AAG (an HSP90 inhibitor) highlights this compound's unique mechanism: Combining this compound with 17-AAG enhanced CLRN1<sup>N48K</sup> stabilization by 5-fold , suggesting HSP90 indirectly supports this compound's activity .
Pharmacokinetic Advantages :
- This compound exhibits lower in vivo clearance than BF981, achieving target exposure (AUC = 7.5 μM·h) at 10–30 mg/kg in mice, whereas BF981 requires 100 mg/kg . This is attributed to reduced oxidation and glucuronidation of this compound .
This compound's plasma membrane rescue efficiency for CLRN1<sup>N48K</sup> (6% vs. 49–60% for wild-type CLRN1) is superior to earlier analogs .
Clinical Translation: this compound is the first molecule in its class to enter Phase I trials for USH3, assessing safety and pharmacokinetics in humans .
Biological Activity
BF844 is a small molecule designed to mitigate hearing loss associated with Usher syndrome type 3 (USH3), specifically targeting the CLRN1 N48K mutation. This compound has shown promising results in preclinical studies, particularly in mouse models that replicate the progressive hearing loss characteristic of this genetic condition. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound primarily functions by stabilizing the misfolded CLRN1 N48K protein, enhancing its trafficking to the plasma membrane. This is critical because improper localization of CLRN1 contributes to auditory deficits in affected individuals. The compound interacts with heat shock proteins (HSPs), particularly HSP60 and HSP90, which are involved in protein folding and stabilization.
Inhibition of HSP Activity
- HSP60 Inhibition : this compound has demonstrated a significant inhibitory effect on HSP60, achieving approximately 87% inhibition at concentrations around 0.846 µM . This suggests that this compound's primary mechanism may involve disrupting the chaperone activity of HSP60, which is crucial for proper protein folding .
- HSP90 Inhibition : The compound moderately inhibits HSP90, with about 40% inhibition observed at higher molar excesses. However, this effect is less pronounced than that on HSP60, indicating that HSP90 inhibition may not be the main pathway through which this compound exerts its effects .
Mouse Model Studies
Research conducted using a mouse model for USH3 has shown that this compound effectively attenuates hearing loss:
- Dosing and Administration : this compound was administered intraperitoneally at doses of 3 mg/kg and 10 mg/kg to postnatal day 6 (P6) and day 20 (P20) mice, respectively. The area under the curve (AUC) for drug exposure was estimated to be around 7.5 μM.h for these doses .
- Auditory Brainstem Response (ABR) : Studies indicated that this compound-treated mice exhibited significantly improved ABR thresholds compared to untreated controls, demonstrating its potential to preserve auditory function .
Summary of Findings
Study Component | Result |
---|---|
Inhibition of HSP60 | 87% at 0.846 µM |
Inhibition of HSP90 | 40% at higher molar excess |
AUC Values in Mice | 7.5 μM.h estimated |
ABR Threshold Improvement | Significant reduction in thresholds in treated mice |
Clinical Implications
The implications of this compound extend beyond USH3 as it may also be applicable to other monogenic disorders caused by point mutations that destabilize protein products. The ability to stabilize such proteins could lead to broader therapeutic applications.
Future Directions
Further research is required to explore:
- The long-term efficacy and safety of this compound in larger animal models.
- Potential clinical trials for early intervention in at-risk populations identified through genetic screening.
- Mechanistic studies to fully elucidate the pathways through which this compound acts on cellular processes.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of BF844 in mitigating hearing loss in Usher syndrome type III (USH3)?
this compound stabilizes the CLRN1N48K mutant protein, which is critical for maintaining hair cell function in the inner ear. The compound binds to the pharmacophore region of clarin-1, preventing its degradation and restoring auditory signal transduction pathways. Experimental validation in CLRN1N48K mouse models showed a threefold increase in hearing sensitivity when this compound was administered preemptively .
Q. How was the CLRN1N48K mouse model validated for testing this compound efficacy?
The model recapitulates progressive hearing loss in USH3 patients, with auditory brainstem response (ABR) thresholds and histopathological analysis (e.g., hair cell survival) as primary endpoints. This compound treatment attenuated ABR threshold shifts by 15–30 dB across frequencies, correlating with preserved cochlear structure .
Q. What are the key parameters for this compound dosage optimization in preclinical studies?
Dosage is contingent on treatment timing:
- Pre-symptomatic intervention : Single-dose administration at postnatal day 7 (P7) in mice achieves sustained stabilization of clarin-1.
- Early symptomatic intervention : Daily doses for 14 days post-onset delay hearing loss progression by 60% .
Advanced Research Questions
Q. How does this compound address conflicting data on protein degradation kinetics in CLRN1N48K mutants?
Pharmacodynamic studies revealed that this compound extends clarin-1 half-life by 40%, as quantified via pulse-chase assays. However, inter-individual variability in drug bioavailability (e.g., due to cochlear permeability) necessitates pharmacokinetic profiling using LC-MS/MS to resolve discrepancies in therapeutic outcomes .
Q. What methodological challenges arise when comparing this compound with antisense oligonucleotide (ASO) therapies for Usher syndrome subtypes?
- Target specificity : this compound acts post-translationally, whereas ASOs (e.g., in USH1C models) modify pre-mRNA splicing.
- Delivery barriers : this compound requires systemic administration with cochlear penetration validation, while ASOs demand localized delivery (e.g., intracochlear injection). Comparative studies should use dual-endpoint assays (ABR thresholds and RNA/protein quantification) to evaluate efficacy trade-offs .
Q. How can researchers reconcile in vitro binding assays with in vivo efficacy data for this compound?
Surface plasmon resonance (SPR) assays confirmed this compound’s binding affinity (Kd = 12 nM) to clarin-1. However, in vivo efficacy requires adjusting for tissue-specific factors (e.g., endolymphatic pH, protein turnover rates). A tiered validation framework is recommended:
- In vitro : SPR and thermal shift assays.
- Ex vivo : Organotypic cochlear cultures.
- In vivo : Longitudinal ABR and histological analysis .
Q. What statistical methods are optimal for analyzing longitudinal hearing thresholds in this compound-treated cohorts?
Mixed-effects models with repeated measures account for intra-subject variability. For example, a linear model with fixed effects (dose, time) and random effects (individual baseline thresholds) was used to quantify treatment effects (p < 0.001) in CLRN1N48K mice .
Translational and Methodological Questions
Q. What biomarkers are predictive of this compound responsiveness in preclinical models?
- Primary : Hair cell survival (Myosin VIIa immunolabeling).
- Secondary : Clarin-1 protein levels (Western blot) and ABR wave I amplitudes. A composite biomarker score improves predictive power by 25% in heterogenous cohorts .
Q. How can researchers design a blinded, placebo-controlled trial for this compound while accounting for sex-specific variability?
Stratified randomization by sex is critical, as female CLRN1N48K mice exhibit faster hearing loss progression. Use automated ABR systems to minimize operator bias, and include sham-treated controls with vehicle-only injections .
Q. What ethical considerations apply to preemptive this compound administration in asymptomatic models?
Institutional Animal Care and Use Committee (IACUC) guidelines mandate:
- Justification of early intervention based on genetic screening (analogous to human USH3 diagnostics).
- Monitoring for off-target effects (e.g., renal or hepatic toxicity) via serum biochemistry panels .
Q. Data Reproducibility and Reporting Standards
Q. How should researchers report negative or inconclusive results in this compound studies?
Follow ARRIVE 2.0 guidelines: Disclose sample size calculations, attrition rates, and raw data repositories (e.g., Figshare). For example, a failed dose-escalation study should detail pharmacokinetic limitations (e.g., CSF:plasma ratio < 0.1) .
Q. What validation protocols are recommended for this compound’s pharmacophore-target interaction?
Combine cryo-EM (to resolve binding sites) with molecular dynamics simulations (to predict conformational changes). Cross-validate findings using isothermal titration calorimetry (ITC) and mutagenesis assays .
Properties
IUPAC Name |
1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNSCKMVODVWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404506-35-9 | |
Record name | BF-844 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404506359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BF-844 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4QOD73S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.